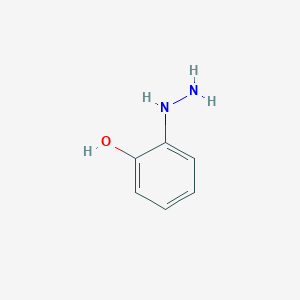
2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)-
描述
2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)- is a chemical compound with the molecular formula C10H18N2O2. It belongs to the class of imidazolidinediones, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with ethyl and pentan-2-yl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of N-substituted ureas with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
化学反应分析
Types of Reactions
2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or pentan-2-yl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature0-25°C.
Substitution: Alkyl halides, acyl chlorides; reaction temperature50-100°C.
Major Products Formed
Oxidation: Imidazolidinedione derivatives with additional oxygen functionalities.
Reduction: Reduced imidazolidine derivatives with hydrogenated functional groups.
Substitution: Substituted imidazolidine derivatives with new functional groups replacing the original ethyl or pentan-2-yl groups.
科学研究应用
2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
5-Ethyl-5-methylimidazolidine-2,4-dione: Similar structure but with a methyl group instead of a pentan-2-yl group.
5,5-Dimethylimidazolidine-2,4-dione: Contains two methyl groups instead of ethyl and pentan-2-yl groups.
5-Ethyl-5-(4-ethylphenyl)imidazolidine-2,4-dione: Contains an ethylphenyl group instead of a pentan-2-yl group.
Uniqueness
2,4-Imidazolidinedione, 5-ethyl-5-(1-methylbutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and pentan-2-yl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
65887-89-0 |
|---|---|
分子式 |
C10H18N2O2 |
分子量 |
198.26 g/mol |
IUPAC 名称 |
5-ethyl-5-pentan-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H18N2O2/c1-4-6-7(3)10(5-2)8(13)11-9(14)12-10/h7H,4-6H2,1-3H3,(H2,11,12,13,14) |
InChI 键 |
VGXMEVJSYQGESC-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)C1(C(=O)NC(=O)N1)CC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B8683890.png)
![5-Oxazolecarboxylic acid, 2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-, ethyl ester](/img/structure/B8683897.png)












